

# Spectroscopic Profile of 4,4'-Bis(diethylamino)benzophenone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,4'-  
Bis(diethylamino)benzophenone

Cat. No.: B160578

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **4,4'-Bis(diethylamino)benzophenone**,

a compound of significant interest in polymer chemistry and photochemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For **4,4'-Bis(diethylamino)benzophenone**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4,4'-Bis(diethylamino)benzophenone** is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons of the benzene rings and the diethylamino groups, respectively. While specific chemical shift values can be found in various spectral databases, the expected signals are summarized in the table below.

Proton Type	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (H-2, H-6, H-2', H-6')	~7.2-7.4	Doublet	4H
Aromatic (H-3, H-5, H-3', H-5')	~6.6-6.8	Doublet	4H
Methylene (-CH <sub>2</sub> -)	~3.4	Quartet	8H
Methyl (-CH <sub>3</sub> )	~1.2	Triplet	12H

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **4,4'-Bis(diethylamino)benzophenone**.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for **4,4'-Bis(diethylamino)benzophenone** will show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the diethylamino substituents.[\[1\]](#)[\[2\]](#)

Carbon Type	Expected Chemical Shift ( $\delta$ , ppm)
Carbonyl (C=O)	~195
Aromatic (C-4, C-4')	~150
Aromatic (C-2, C-6, C-2', C-6')	~132
Aromatic (C-1, C-1')	~125
Aromatic (C-3, C-5, C-3', H-5')	~110
Methylene (-CH <sub>2</sub> -)	~44
Methyl (-CH <sub>3</sub> )	~13

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4,4'-Bis(diethylamino)benzophenone**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4,4'-Bis(diethylamino)benzophenone** will exhibit characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and C-N bonds.<sup>[3]</sup>

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
C=O (Ketone)	1630 - 1650
C-H (Aromatic)	3000 - 3100
C-N (Aromatic Amine)	1200 - 1350
C-H (Aliphatic)	2850 - 2970
C=C (Aromatic)	1500 - 1600

Table 3: Key IR Absorption Bands for **4,4'-Bis(diethylamino)benzophenone**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. **4,4'-Bis(diethylamino)benzophenone** exhibits strong absorption in the UV region, which is a key characteristic for its application as a photoinitiator.<sup>[4]</sup>

Parameter	Value	Solvent
$\lambda_{\text{max}}$	352 nm <sup>[5]</sup>	THF
Molar Absorptivity ( $\epsilon$ ) at 365 nm	37,260 L·mol <sup>-1</sup> ·cm <sup>-1</sup> <sup>[4]</sup>	Not Specified

Table 4: UV-Vis Spectroscopic Data for **4,4'-Bis(diethylamino)benzophenone**.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4,4'-Bis(diethylamino)benzophenone** in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

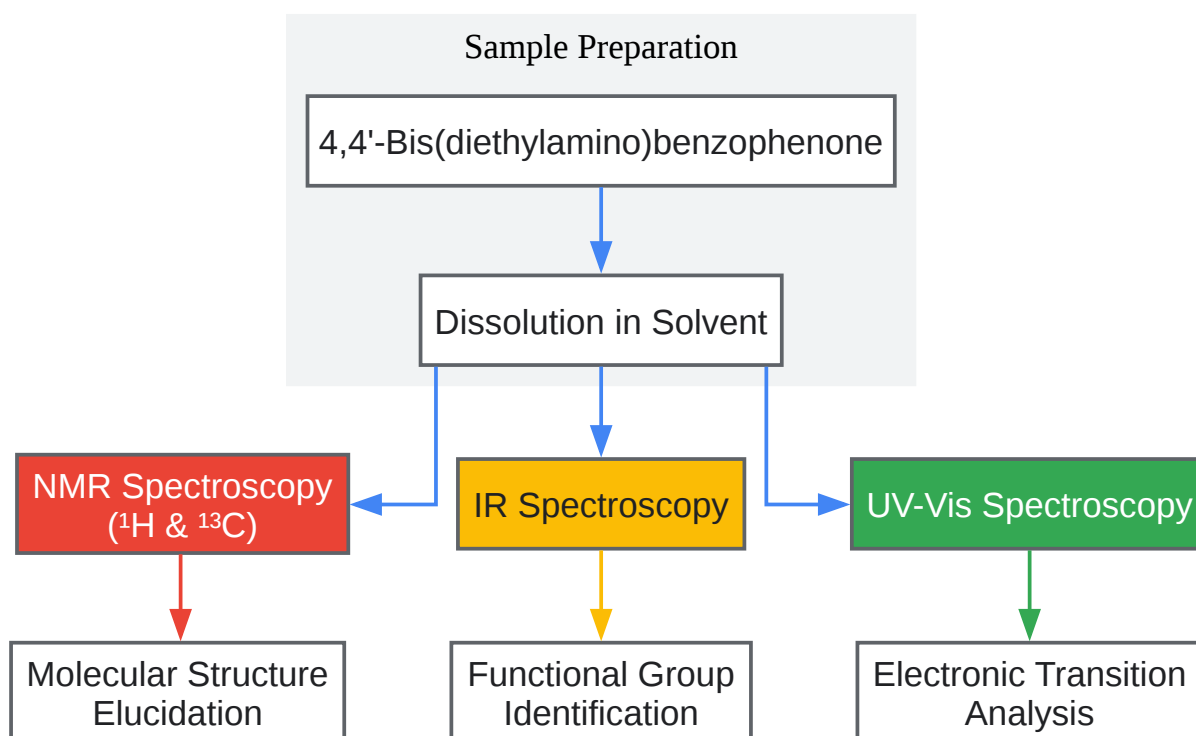
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
- **Data Acquisition:** Place the sample in the IR spectrometer and record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

## UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **4,4'-Bis(diethylamino)benzophenone** in a suitable UV-transparent solvent (e.g., THF, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
- **Data Acquisition:** Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference. The typical wavelength range is 200-800 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and determine the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4,4'-Bis(diethylamino)benzophenone**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of an organic compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4,4'-Bis(diethylamino) benzophenone(90-93-7) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]

- 3. 4,4'-Bis(diethylamino) benzophenone(90-93-7) IR Spectrum [chemicalbook.com]
- 4. 4,4'-Bis(diethylamino)benzophenone | 90-93-7 | Benchchem [benchchem.com]
- 5. 4,4'-Bis(diethylamino) benzophenone CAS#: 90-93-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,4'-Bis(diethylamino)benzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160578#spectroscopic-data-of-4-4-bis-diethylamino-benzophenone-nmr-ir-uv-vis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)